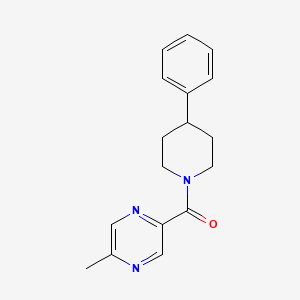![molecular formula C16H21N3O B7499039 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide, also known as IMCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. IMCA is a small molecule that can selectively bind to specific proteins and modulate their activity, making it a promising candidate for drug development. In
作用机制
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide works by selectively binding to specific proteins, known as bromodomains, which are involved in the regulation of gene expression. By binding to these proteins, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide can modulate their activity and affect the expression of genes that are involved in cancer and inflammation. 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been shown to bind to a specific bromodomain, called BRD4, which is overexpressed in many types of cancer cells. By inhibiting the activity of BRD4, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide can reduce the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain proteins that are involved in cancer and inflammation, leading to decreased cell proliferation and inflammation. 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has also been shown to modulate the expression of genes that are involved in these processes. In addition, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide in lab experiments is its selectivity for specific proteins, which allows for targeted modulation of protein activity. 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide is also a small molecule, which makes it easier to synthesize and modify. However, one limitation of using 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain assays. In addition, the synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide can be challenging and time-consuming, which may limit its use in some labs.
未来方向
There are several future directions for the study of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide, which could increase its availability for research and drug development. Another direction is the investigation of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide and its potential as a therapeutic agent for cancer and inflammation.
合成方法
The synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide involves several steps, starting from the reaction of 2-bromo-1-(4-methylcyclohexyl)-1H-imidazo[4,5-b]pyridine with lithium diisopropylamide (LDA) to form the corresponding lithium salt. This intermediate is then reacted with N-(2-chloroacetyl)pyrrolidine to give the desired product, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide. The yield of this reaction is typically around 50-60%, and the purity can be improved by recrystallization or chromatography.
科学研究应用
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the activity of certain proteins that are involved in these processes, leading to decreased cell proliferation and inflammation. 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has also been investigated as a potential treatment for other diseases such as Alzheimer's and Parkinson's, due to its ability to modulate protein activity in the brain.
属性
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-7-13(8-6-12)18-16(20)10-14-11-19-9-3-2-4-15(19)17-14/h2-4,9,11-13H,5-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFYUBRGZOLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)



![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)



